Product packaging for Phosphinidene(Cat. No.:CAS No. 13967-14-1)

Phosphinidene

Cat. No.: B088843
CAS No.: 13967-14-1
M. Wt: 31.9817 g/mol
InChI Key: BHEPBYXIRTUNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phosphinidenes (IUPAC: phosphanylidenes) are a highly reactive class of low-valent phosphorus compounds, isoelectronic to carbenes and nitrenes, with the general structure R-P . Characterized by a phosphorus atom with only six valence electrons, most phosphinidenes are transient species that defy isolation under standard conditions, making them subjects of intense research interest . Their electronic structure can exist in either a singlet or triplet state, with the relative stability of these states being highly dependent on the substituent R . Due to their high reactivity, research into phosphinidenes relies on specialized stable precursors that can generate or transfer the R-P unit. Key advancements in this field include the development of compounds that act as phosphinidene synthons, enabling the study of their chemistry. These include phosphanorcaradienes, which leverage molecular strain to act as this compound equivalents at room temperature for various cycloadditions and small molecule activations , and dibenzo-7-phosphanorbornadienes, which can thermally generate and transfer this compound intermediates . Furthermore, isolable singlet phosphinidenes have been achieved through the use of extremely bulky substituents, allowing for direct study of their properties and reactions with nucleophiles . More recently, isolable this compound chalcogenides (O, S, Se, Te) have been reported, which also serve as versatile platforms for this compound transfer . The primary research value of this compound chemistry lies in its application in synthetic and main-group chemistry. These species are valuable intermediates for constructing novel organophosphorus frameworks , synthesizing phosphorus-based inorganic polymers , and activating small molecules such as alkenes, alkynes, and N-H bonds in a metal-free manner . The field continues to advance with the design of new ligand systems to stabilize reactive phosphorus centers and the exploration of their potential in catalysis and materials science . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HP B088843 Phosphinidene CAS No. 13967-14-1

Properties

CAS No.

13967-14-1

Molecular Formula

HP

Molecular Weight

31.9817 g/mol

IUPAC Name

λ1-phosphane

InChI

InChI=1S/HP/h1H

InChI Key

BHEPBYXIRTUNPN-UHFFFAOYSA-N

SMILES

[PH]

Canonical SMILES

[PH]

Synonyms

Phosphinidene

Origin of Product

United States

Electronic Structure and Theoretical Investigations of Phosphinidenes

Singlet and Triplet Electronic States

Similar to carbenes, phosphinidenes can exist in either a singlet or a triplet electronic state. wikipedia.org The phosphorus atom in phosphinidenes has only six valence electrons, leading to these two possible spin multiplicities. wikipedia.org In the singlet state, two electrons are paired in one of the p-orbitals, leaving the other p-orbital vacant. In the triplet state, the two electrons occupy different p-orbitals with parallel spins. The relative stability of these states is highly dependent on the nature of the substituent (R) attached to the phosphorus atom. wikipedia.org

Singlet-Triplet Energy Gap and Influencing Factors

The energy difference between the lowest singlet and triplet states, known as the singlet-triplet energy gap (ΔES-T), is a key parameter in determining the ground state of a phosphinidene. A negative ΔES-T value indicates a triplet ground state, while a positive value signifies a singlet ground state.

For the parent this compound (PH), the ground state is a triplet, which is significantly more stable than the lowest-lying singlet state. wikipedia.orgkuleuven.be Theoretical calculations have placed this energy gap at approximately 22-28 kcal/mol. wikipedia.orgkuleuven.be This gap is considerably larger than that observed for the simplest carbene, methylene (B1212753) (CH₂), which is about 9 kcal/mol. wikipedia.org

Several factors have been identified to influence the singlet-triplet energy gap:

π-Donating Substituents: Substituents with π-type lone pair electrons, such as amino (-NR₂), phosphino (B1201336) (-PR₂), hydroxyl (-OR), and thiol (-SR) groups, can stabilize the singlet state. kuleuven.benih.gov This stabilization occurs through π-donation from the substituent's lone pair into the empty p-orbital of the singlet this compound. wikipedia.org This interaction can reduce the energy gap to the point where the singlet and triplet states have similar energies or even cause a crossover to a singlet ground state. kuleuven.benih.gov

Negative Hyperconjugation: This effect tends to favor the triplet ground state. kuleuven.benih.gov

Steric Effects: The introduction of bulky groups on the substituent can destabilize the triplet state. kuleuven.benih.gov For example, bulky β-substituents in amino- and phosphino-phosphinidenes can distort the pyramidal geometry of the triplet state, leading to increased nuclear repulsion and a relative stabilization of the singlet state. wikipedia.org

Electronegativity: The electronegativity of the substituent can also play a role. For instance, in the POF system, fluorination at the phosphorus atom significantly stabilizes the resulting species due to the high strength of the P-F bond. kuleuven.be

Table 1: Calculated Singlet-Triplet Energy Gaps (ΔES-T) for Various Phosphinidenes.

This compoundSubstituent (R)ΔES-T (kcal/mol)Ground State
PH-H-28Triplet
PCH₃-CH₃-124 kJ/mol (~ -29.6 kcal/mol)Triplet
PNH₂-NH₂Close to degenerate-
POH-OHClose to degenerate-
PSF-SF+20.2Singlet
PSCl-SCl+16.3Singlet

Data compiled from multiple theoretical studies. kuleuven.bekuleuven.be A negative value indicates a triplet ground state.

Ground State Preferences for Substituted Phosphinidenes

The nature of the substituent (R) is the primary determinant of the ground state of a this compound.

Triplet Ground States: Alkyl- and silyl-substituted phosphinidenes generally exhibit triplet ground states. wikipedia.orgkuleuven.benih.gov This is attributed in part to the influence of negative hyperconjugation. wikipedia.orgkuleuven.be Boryl-substituted phosphinidenes are also predicted to have triplet ground states. kuleuven.be

Singlet Ground States: Substituents capable of strong π-donation, such as amino and phosphino groups, are key to achieving a singlet ground state. wikipedia.orgkuleuven.benih.gov The stabilization is so effective that amino (P-NR₂) and phosphino (P-PR₂) derivatives with bulky alkyl groups are considered the most promising candidates for preparing stable phosphinidenes with a closed-shell singlet ground state. kuleuven.benih.gov The most stabilized singlet ground states have been computationally attributed to PSF and PSCl, where the similar sizes of the phosphorus and sulfur p-orbitals facilitate π-delocalization. kuleuven.benih.gov

Computational Methodologies for Electronic Structure Elucidation

A variety of computational methods have been employed to investigate the electronic structure of phosphinidenes, providing valuable insights into their geometries, stabilities, and reaction mechanisms.

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory has been a cornerstone in the theoretical study of phosphinidenes. Early and extensive use of these methods has been crucial for understanding the fundamental electronic properties of these molecules. kuleuven.benih.gov

Researchers have utilized methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI) to explore the potential energy surfaces for reactions of singlet this compound with molecules like ethylene (B1197577). acs.org High-level calculations, such as QCISD(T) (Quadratic Configuration Interaction with Single, Double, and perturbative Triple excitations) combined with large basis sets like 6-311++G(3df,2p), have been employed to accurately determine the singlet-triplet energy separations in a wide range of substituted phosphinidenes. kuleuven.benih.govcapes.gov.br These studies were instrumental in identifying the key electronic and steric factors that stabilize the singlet state. kuleuven.benih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used tool for studying phosphinidenes due to its favorable balance of computational cost and accuracy. Various DFT functionals, such as B3LYP and BP86, have been applied to investigate the electronic structure, bonding, and reactivity of phosphinidenes and their complexes. mdpi.comrsc.orgresearchgate.netnih.gov

DFT calculations have been used to:

Investigate the fragmentation of phosphirane complexes to form this compound complexes. rsc.org

Study the mechanism of CO₂ activation by NHC-stabilized phosphinidenes. nih.gov

Explore the electronic structure and bonding in carbene-phosphinidenes, correlating calculated ³¹P chemical shifts with bonding parameters. nih.govacs.org

Systematically study the insertion reactions of this compound derivatives with various small molecules. researchgate.net

Examine substituent effects on the properties of novel diamino(phosphino)phosphinidenes. researchgate.netpeeref.com

Investigate the structural and electronic features of p-phenylbisthis compound and its analogues. kuleuven.be

Table 2: Selected DFT Functionals and Basis Sets Used in this compound Research.

Study FocusDFT FunctionalBasis Set
Fragmentation of Phosphirane Complexes--
CO₂ Activation--
Carbene-PhosphinidenesBP86def2-TZVPP//def2-SVP
Insertion ReactionsB3LYP, MPW1PW916-311+G
Diamino(phosphino)phosphinidenesB3LYP6-311++G**
p-Phenylbisthis compoundB3LYP6-31+G

This table provides examples of computational methods used in the cited literature. rsc.orgresearchgate.netnih.govnih.govacs.orgresearchgate.netpeeref.comkuleuven.be

Multi-Configurational Methods (e.g., CASSCF/CASPT2)

For systems with significant multi-reference character, such as those involving bond breaking or quasi-degenerate electronic states, single-reference methods like Hartree-Fock and many DFT functionals can be inadequate. kuleuven.bewikipedia.org In these cases, multi-configurational methods are essential for a qualitatively correct description.

The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2) to account for dynamic electron correlation, has been crucial for studying phosphinidenes. wikipedia.orgkuleuven.beunige.charxiv.org

These methods have been applied to:

Investigate the thermal fragmentation of P-arylphosphiranes to generate phosphinidenes, revealing that the generation of triplet phenylthis compound is energetically more favorable than the concerted formation of the singlet species. nih.gov

Study this compound transition metal complexes, such as Cr(CO)₅-PR, where CASSCF/CASPT2 calculations indicated a closed-shell singlet ground state for the entire series of complexes studied. kuleuven.becapes.gov.br

Examine p-phenylbisthis compound, where the singlet and triplet wave functions were found to be highly multiconfigurational, making a multi-reference treatment crucial for an accurate description. kuleuven.be

CASSCF allows for the description of static correlation by including all important electronic configurations arising from a specific set of active electrons in active orbitals. wikipedia.orgarxiv.org The subsequent CASPT2 calculation provides a more accurate energy by accounting for the dynamic correlation effects. unige.charxiv.org

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing insights into charge distribution, bonding interactions, and orbital hybridizations. In the context of phosphinidenes, NBO analysis has been instrumental in elucidating the nature of the phosphorus center and its interactions with various substituents and ligands.

Theoretical studies on a stable phosphino-phosphinidene highlighted significant multiple bond character between the two phosphorus atoms, evidenced by a large Wiberg bond index of 2.34. wikipedia.org Natural population analysis of this same molecule assigned a negative partial charge to the terminal this compound phosphorus atom (-0.34 q) and a substantial positive charge to the tri-coordinated phosphorus atom (1.16 q). wikipedia.org In the case of the dialkylaminothis compound, [Me₂NP], NBO analysis reveals significant π-donation from the amide group to the phosphorus center, which dramatically influences the ground spin state. mit.educore.ac.uk

NBO analysis has also been applied to understand the bonding in more complex systems. For a phosphanorcaradiene exhibiting this compound-like reactivity, NBO analysis showed that the P–C bonds within the three-membered ring are primarily formed from the 3p orbitals of the phosphorus atom and the 2p orbitals of the carbon atoms, with over 90% contribution. nih.gov This contrasts with the P–C σ-bond to the fluorenyl moiety, which involves a 3p orbital with partial s character from phosphorus and an sp² hybrid orbital from carbon. nih.gov

In terminal parent this compound complexes, such as a zirconium(IV) this compound complex, NBO analysis helps to quantify the nature of the metal-phosphorus bond. d-nb.info For the complex [Zr(TrenDMBS)(PH)][K(B15C5)₂], NBO analysis confirmed the presence of discrete Zr=P σ- and π-bonding combinations. d-nb.info Upon deprotonation of the corresponding phosphanide (B1200255) complex to form the this compound, the zirconium contribution to the Zr-P σ bond more than doubles. d-nb.info

The topological analysis of electron density, often performed using Quantum Theory of Atoms in Molecules (QTAIM), complements NBO analysis. This method examines the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) to characterize chemical bonds. acs.orgnih.gov Studies on this compound adducts have used the sign and magnitude of ∇²ρ at the L–P bond critical point, along with other descriptors, to differentiate between van der Waals interactions, dative bonding, and covalent bonds. acs.orgnih.gov For the singlet this compound [Me₂NP], analysis of the Laplacian of the electron density (∇²ρ = 0) provides a visual representation of the electron distribution and bonding. mit.educore.ac.uk

Compound/SystemMethodFindingReference
Phosphino-phosphinideneNBOWiberg bond index (P₁-P₂) = 2.34 wikipedia.org
Phosphino-phosphinideneNBOPartial charge on terminal P = -0.34 q wikipedia.org
Phosphino-phosphinideneNBOPartial charge on tri-coordinated P = +1.16 q wikipedia.org
[Zr(TrenDMBS)(PH)]⁻NBOZr=P σ- and π-bonding combinations present d-nb.info
PhosphanorcaradieneNBOC₂P ring bonds: >90% from P(3p) and C(2p) orbitals nih.gov
CHPO IsomersNBOP–O single bond in 1a formed from nearly pure p orbitals mdpi.com
Ligand-Phosphinidene AdductsQTAIM∇²ρ at BCP used to classify L-P bond type acs.orgnih.gov

Bonding Characteristics in Phosphinidenes and Their Adducts

The bonding in phosphinidenes is highly dependent on the substituent attached to the phosphorus atom. The parent this compound, PH, possesses a triplet ground state that is significantly more stable (by ~22-28 kcal/mol) than its lowest-lying singlet state. wikipedia.orgkuleuven.be This large singlet-triplet energy gap is a defining characteristic. For alkyl-, boryl-, and silyl-substituted phosphinidenes, the triplet state generally remains the ground state. kuleuven.be However, substituents with π-type lone pairs, such as amino (–NR₂), phosphino (–PR₂), alkoxy (–OR), and thio (–SR) groups, can stabilize the singlet state to such an extent that it may become the ground state. kuleuven.be This stabilization arises from π-delocalization between the substituent's lone pair and the phosphorus p-orbitals. kuleuven.be

The π-bonding capability of this compound (HP) is quite strong, analogous to that of a carbene. acs.org Computational studies show that HP forms planar adducts with stable carbenes and silylenes, indicating significant double bond character. This is in stark contrast to the isoelectronic phosphonium (B103445) ion (H₂P⁺), which forms trans-bent adducts, signifying weaker π-interactions and behavior more akin to a heavy carbene. acs.org

In this compound adducts, the nature of the bonding can be complex. The interaction between phosphinidenes and N-heterocyclic carbenes (NHCs) has been analyzed using the Electron Localization Function (ELF). acs.org This analysis reveals that the primary interaction is a dative bond from the nucleophilic carbene carbon to the acceptor site on the this compound (PH). acs.org Additionally, a degree of back-bonding from the phosphorus to the carbene creates partial double-bond character in the C–P unit. acs.org The extent of this back-bonding is influenced by the nature of the NHC. acs.org

The bonding in transition metal this compound complexes is of significant interest. In terminal this compound complexes, such as those involving zirconium, the metal-phosphorus bond can be described as a polarized-covalent double bond. For the complex [Zr(TrenDMBS)(PH)]⁻, DFT calculations revealed a Zr=P double bond with a Mayer bond order of 1.48. d-nb.info In tungsten-carbonyl-phosphinidene complexes of the type W(CO)₅–PR, π-back-bonding from the metal fragment to the this compound ligand is a key feature. acs.org The electronic state of these complexes is also noteworthy; unlike free phosphinidenes, the singlet state is the electronic ground state for transition-metal phosphinidenes, often by a significant energy margin. acs.org Bond energy decomposition analysis of this compound adducts with NHCs has shown a good correlation between the π-contribution to the bonding and the ³¹P NMR chemical shielding, providing a method to quantify the π-accepting ability of NHCs. rsc.org

SystemBonding CharacteristicMethod/DescriptorFindingReference
PH (Parent this compound)Singlet-Triplet GapCalculationTriplet ground state is ~22-28 kcal/mol more stable wikipedia.orgkuleuven.be
R-P (Substituted Phosphinidenes)Ground StateCalculationπ-donating substituents (e.g., -NR₂) stabilize the singlet state kuleuven.be
HP Adducts with Carbenes/Silylenesπ-BondingCalculationForms planar adducts, indicating strong π-bonding acs.org
[Zr(TrenDMBS)(PH)]⁻Metal-Ligand BondMayer Bond OrderZr=P bond order is 1.48 d-nb.info
W(CO)₅–PRMetal-Ligand BondDFT Calculationπ-back-bonding from M(CO)₅ to this compound is significant acs.org
W(CO)₅–PRElectronic StateDFT CalculationSinglet state is the ground state (in contrast to free phosphinidenes) acs.org
NHC-Phosphinidene AdductsC-P BondELF AnalysisDative bond from C to P with some P→C back-bonding acs.org
NHC-Phosphinidene Adductsπ-Accepting AbilityBond Energy DecompositionEπ spans a 22 kcal/mol range depending on the NHC rsc.org

Synthesis Methodologies for Phosphinidenes and Their Precursors

Generation of Transient Phosphinidenes

The generation of phosphinidenes as transient intermediates is crucial for their application in organophosphorus synthesis. wikipedia.org Various methods have been developed to produce these reactive species under specific conditions, allowing for their capture by suitable substrates.

Thermal fragmentation is a key method for producing transient phosphinidenes. Dibenzo-7-phosphanorbornadiene derivatives serve as effective precursors, undergoing a thermally induced retro-Diels-Alder reaction to release the phosphinidene and a stable aromatic byproduct, typically anthracene (B1667546). mit.eduacs.orgnih.gov This process is often unimolecular and follows first-order kinetics. mit.educore.ac.uk

The efficiency of this compound transfer from these precursors is highly dependent on the nature of the substituent (R) on the phosphorus atom. acs.orgnih.gov Studies have shown that π-donating groups, such as dialkylamides (e.g., -NMe₂, -NiPr₂), are essential for successful this compound generation and subsequent transfer to unsaturated substrates like olefins and alkynes. acs.orgnih.govcore.ac.uk In contrast, precursors with poorer π-donating substituents show reduced or no transfer. acs.orgnih.gov The steric bulk of the substituent also plays a role in the success of the transfer. acs.orgnih.gov

Kinetic studies and trapping experiments have provided strong evidence for the formation of free singlet phosphinidenes as transient intermediates in these reactions. acs.orgnih.govmit.edu For instance, the thermolysis of iPr₂NPA in the presence of 1,3-cyclohexadiene (B119728) results in the formation of a 7-phosphanorbornene, which is consistent with the trapping of an [iPr₂NP] intermediate. mit.educore.ac.uk Molecular beam mass spectrometry has even allowed for the direct detection of species like [Me₂N=P]. acs.orgnih.govresearchgate.net

This methodology has been successfully applied to synthesize valuable amino-substituted phosphiranes and phosphirenes by trapping the generated aminothis compound with olefins and alkynes, respectively. acs.orgnih.govcore.ac.uk

Table 1: Thermal Generation of Phosphinidenes from Dibenzo-7-phosphanorbornadiene (RPA) Precursors

Precursor (RPA)Substituent (R)ConditionsGenerated this compoundTrapping AgentProductReference(s)
iPr₂NPADiisopropylamino85 °C[iPr₂NP]1,3-Cyclohexadiene7-(Diisopropylamino)phosphanorbornene mit.educore.ac.uk
Me₂NPADimethylamino70-90 °C[Me₂NP]Olefins, AlkynesAminophosphiranes, Aminophosphirenes acs.orgnih.gov
t-BuPAtert-Butyl85 °C[t-BuP]Styrene (with catalyst)trans-1-t-Bu-2-phenyl-phosphirane mit.edu

Chemo-reductive methods provide an alternative route to phosphinidenes, often under milder conditions than thermal fragmentation. One notable approach involves the use of N-heterocyclic carbenes (NHCs) to reduce suitable phosphine (B1218219) precursors. researchgate.net

The dehydrocoupling of primary phosphines (RPH₂) with NHCs has been reported to yield NHC-phosphinidene adducts. researchgate.net This reaction involves the formal removal of H₂. Similarly, carbon-based nucleophiles like NHCs and cyclic(alkyl)(amino)carbenes (CAACs) can react with the dicyanophosphide anion, [P(CN)₂]⁻, leading to the formation of base-stabilized phosphinidenes through the elimination of LiCN. chemrxiv.org

These NHC-phosphinidene adducts are themselves valuable reagents. uva.nl They are characterized by high nucleophilicity at the phosphorus atom and can undergo substitution reactions or act as this compound transfer agents. uva.nlresearchgate.net The synthesis of these adducts can also be achieved by reacting dihalogenated NHC precursors with phosphide (B1233454) sources, followed by reduction. uva.nl

Phospha-Wittig reagents, also known as phosphanylidene-phosphoranes (R₃P=PR'), are another important class of this compound precursors. wikipedia.orgresearchgate.net These compounds can be viewed as a this compound stabilized by a phosphine and are analogous to the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org

Thermal decomposition of a phospha-Wittig reagent can release a transient this compound. wikipedia.orgmit.educore.ac.uk For example, a specific phospha-Wittig reagent was found to decompose at 20 °C, and the formation of a singlet phosphino-phosphinidene intermediate was proposed. wikipedia.org Evidence for this intermediate was gathered through trapping experiments with dienes like 3,4-dimethyl-1,3-butadiene and cyclohexene. wikipedia.org This method allows for the delivery of phosphinidenes at mild temperatures. mit.educore.ac.uk

More recently, phospha-Wittig reagents have been used to transfer this compound groups to a variety of substrates, including organic electrophiles, aldehydes, and other NHCs. researchgate.netnih.gov Cationic phosphonio-phosphanides, generated from the fragmentation of a tetracationic tetraphosphetane (B14752820) with tertiary phosphines, act as cationic this compound transfer reagents in phospha-Wittig-type reactions with thiocarbonyls. nih.gov

Elimination reactions are a fundamental strategy for forming unsaturated compounds, including phosphinidenes. byjus.comlibretexts.org These reactions involve the removal of atoms or groups from adjacent atoms in a substrate. libretexts.orgmaricopa.edu

Dehydrohalogenation is a classic elimination reaction that removes a hydrogen halide (HX) from a substrate, typically an alkyl halide, and is often promoted by a strong base. byjus.comsaskoer.cawikipedia.org In phosphorus chemistry, an analogous α-elimination from a secondary aminophosphine, RP(H)NR₂, can be challenging but leads to the formation of a this compound [R-P]. researchgate.net

H₂ or RH Elimination from primary (RPH₂) or secondary (R₂PH) phosphines can also generate phosphinidenes. The dehydrocoupling of primary phosphines with N-heterocyclic carbenes to form NHC-phosphinidene adducts is an example of H₂ elimination. researchgate.net Additionally, transient cationic alkyl this compound complexes have been generated via chloride abstraction from a chloroalkylphosphido complex, which then undergo reactions characteristic of electrophilic phosphinidenes, such as insertion into Si-H and C-H bonds. acs.org This reactivity demonstrates the potential for generating phosphinidenes through the elimination of groups other than hydrogen or halogens.

Phosphinidenes can be generated by dissociation from complexes where they are stabilized by a donor ligand. wikipedia.orgresearchgate.netnih.gov Donor-stabilized terminal this compound complexes can release the free this compound complex [LₙM=P-R] under mild conditions through the dissociation of the P-donor ligand. wikipedia.org If not trapped by an unsaturated substrate, these reactive intermediates can decompose to white phosphorus. wikipedia.org

(Phosphino)phosphaketenes, which can be described as (phosphino)this compound-carbonyl adducts, demonstrate this principle. acs.org They can undergo CO exchange and react with phosphines to afford (phosphino)this compound–phosphine adducts, effectively demonstrating ligand exchange at the this compound center. acs.org Similarly, N-donor-to-phosphinidene complex adducts have been studied for their ability to release the transient this compound, which was confirmed by trapping experiments with alkenes. The lability of certain N-donor adducts makes them particularly suitable for studying donor substitution reactions with other nucleophiles like phosphines, isocyanides, and carbenes.

Releasing the ring strain of small, phosphorus-containing heterocycles is an elegant method for generating transient phosphinidenes. chemrxiv.orgresearchgate.net Phosphanorcaradienes, which are phosphorus analogs of norcaradienes, are particularly promising precursors. chemrxiv.orgresearchgate.netresearchgate.net These three-membered ring systems possess significant ring strain. chemrxiv.org

A recently synthesized phosphanorcaradiene, while thermally robust, was shown to serve as an excellent precursor for a transient this compound. chemrxiv.orgresearchgate.net The driving force for its reactivity is the release of high ring-strain from the three-membered PC₂ ring and the concurrent recovery of aromaticity in an adjacent ring system. chemrxiv.orgresearchgate.net This precursor smoothly activates alkenes, alkynes, silanes, and amines at room temperature without needing a transition metal catalyst. chemrxiv.org For example, it reacts with ethylene (B1197577) and 4-tert-butylphenylacetylene to yield [1+2] cycloaddition products (phosphiranes and phosphirenes), and with silanes and amines via oxidative cleavage of Si-H and N-H bonds. chemrxiv.orgresearchgate.net This strain-driven reactivity represents a powerful, metal-free method for this compound generation and transfer. chemrxiv.orgresearchgate.net

Table 2: Summary of this compound Generation via Molecular-Strain Driven Release

PrecursorKey FeatureReaction ConditionsProducts with Trapping AgentsDriving ForceReference(s)
PhosphanorcaradieneFused three-membered PC₂ ringRoom TemperaturePhosphiranes (with ethylene), Phosphirenes (with alkynes), Secondary Phosphines (with silanes/amines)Ring-strain release & Aromaticity recovery chemrxiv.orgresearchgate.net

Dissociation from Phosphorus-Donor Ligand Complexes

Synthesis of Stable Phosphinidenes

The isolation of phosphinidenes as stable, free species remained a significant challenge for a long time due to their high reactivity and tendency to oligomerize. chimia.chresearchgate.net However, the application of specific design principles has led to the successful synthesis and characterization of stable singlet phosphinidenes at room temperature. wikipedia.org

The stability of a this compound is largely dependent on its electronic state (singlet or triplet) and the nature of its substituent (R). wikipedia.org While the parent this compound (PH) has a more stable triplet ground state, the stability can be shifted towards a singlet state, which is less reactive, through rational design. wikipedia.org The key principles for isolating stable phosphinidenes involve:

Steric Protection: The use of extremely bulky or sterically demanding substituents is a primary strategy to kinetically stabilize the this compound center. wikipedia.org These large groups physically hinder the approach of other molecules, preventing dimerization or other decomposition pathways. An example is the use of bulky 2,6-bis[4-tert-butylphenyl)methyl]-4-methylphenyl substituents. wikipedia.org

Electronic Stabilization: The electronic properties of the substituent can thermodynamically stabilize the singlet state. This is often achieved through:

π-Donation: Substituents capable of donating π-electron density to the vacant p-orbital of the phosphorus atom can stabilize the electron-deficient center. wikipedia.org

Lewis Base Coordination: The coordination of the this compound to a Lewis base, such as an N-heterocyclic carbene (NHC), provides electronic stabilization. chimia.chresearchgate.net In these adducts, the carbene donates electron density to the phosphorus atom, effectively stabilizing the otherwise reactive species. The stability of these adducts is influenced by the steric bulk of the N-substituents on the NHC. chimia.ch

By combining these principles, chemists have been able to design and synthesize phosphinidenes that are stable enough to be isolated and characterized under ambient conditions. wikipedia.orgresearchgate.net

Synthesis of this compound Metal Complexes

Transition metal complexes are widely used to stabilize the transient this compound fragment, making it accessible for further reactions. rsc.org These complexes, often referred to as LnM=PR, are valuable reagents in organophosphorus chemistry. uu.nl Several synthetic methodologies have been developed to access these complexes.

Salt metathesis is one of the most common and versatile methods for synthesizing this compound complexes, particularly nucleophilic (Schrock-type) and binuclear this compound-bridged complexes. d-nb.infouniovi.es This strategy conceptually involves the reaction between a metal halide and a metallated phosphine or between a metallate and a dihalophosphine, resulting in the elimination of a salt (e.g., LiCl). d-nb.infouniovi.es

Examples of this method include the synthesis of early-transition-metal complexes like [(η5-C5H5)2M(Me3P)(=PMes)] (where M = Zr, Hf) by reacting lithium metallocene hydrides with dichlorophosphine MesPCl2. d-nb.info Similarly, scandium phosphinothis compound complexes have been prepared by reacting a potassium phosphinophosphide salt with scandium methyl chlorides. researchgate.net Dinuclear complexes can also be accessed through salt metathesis by reacting a metal carbonylate with a dichlorophosphine. uniovi.es

Metal PrecursorPhosphorus ReagentProductReference(s)
[{(η5-C5H5)2MHLi}4] (M=Zr, Hf)MesPCl2[(η5-C5H5)2M(Me3P)(=PMes)] d-nb.info
[LSc(Me)Cl]K[HPP{N(DIPP)CH2CH2N(DIPP)}]Scandium phosphinothis compound complex researchgate.net
Na2[Cr(CO)5]RPCl2 (R = N(SiMe3)2, Mes)[Cr(μ-PR)(CO)5]2 uniovi.es
[Ru(p-cymene)Cl2]2(DippNHC=PSiMe3)[(DippNHC=P)RuCl(η6-p-cymene)] chimia.ch
Mn(CO)5Br(IDipp)PSiMe3[(IDipp)PMn(CO)4] nih.gov

The reaction of a metal halide complex with a pre-formed metallated phosphine (an alkali metal phosphanide (B1200255), M'[PRR']) is a direct route to phosphanido complexes, which can be precursors to phosphinidenes. csic.es This method is conceptually a subset of salt metathesis. For instance, reacting [(SiP3)Ru-Cl] with Li[PPh2] yields the phosphanide complex [(SiP3)Ru-PPh2]. csic.es

A notable variation leads directly to this compound complexes. The reaction of [(Cp)(Cl)2(PPh3)Ir] with two equivalents of Li[PHMesBu] generates the dianionic this compound ligand [PMesBu]2- in situ through disproportionation, which then coordinates to the iridium center to form the this compound complex [(Cp)(PPh3)Ir=PMesBu]. csic.es

This compound complexes can be readily synthesized from coordinated phosphanyl (phosphido) ligands, which contain a P-H bond. scispace.com Deprotonation of a coordinated primary or secondary phosphine is a common strategy to generate the corresponding phosphanido or this compound ligand. csic.es This can be achieved using a suitable base.

For example, cationic iron phosphine complexes [(Cp')(CO)2Fe-PHMesR]+ can be deprotonated with potassium tert-butoxide (KOtBu) to yield neutral phosphanido complexes. csic.es A more direct route to this compound complexes involves the dehydrohalogenation of a primary phosphine complex. This process, often involving a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), constitutes a double dehydrohalogenation to form the M=PR bond. uu.nlcsic.es This method has been successfully applied to synthesize iridium, ruthenium, and osmium this compound complexes. uu.nlcsic.esacs.org

Another approach involves the protonation of a phosphanyl-bridged complex followed by deprotonation. For instance, the phosphanyl complex [Mo2Cp2(μ-H)(μ-PHMes*)(CO)4] can be protonated with HBF4 to induce H2 loss, forming a cationic this compound-bridged intermediate, which is then deprotonated to yield the neutral this compound complex. uniovi.es

Precursor ComplexReagent(s)Product ComplexMethodReference(s)
[(Cp)(L)IrCl2(PH2R)] (R = Mes, Is, Mes)Base (e.g., DBU)[(Cp)(L)Ir=PR]Dehydrohalogenation csic.esacs.org
[(h6-Ar)MCl2(PH2Mes)] (M = Os, Ru)Base (DBU) + Ligand (L)[(h6-Ar)(L)M=PMes]Dehydrohalogenation uu.nl
[Mo2Cp2(μ-H)(μ-PHMes)(CO)4]1. HBF4 2. Base (H2O)[Mo2Cp2(μ-PMes)(CO)4]Protonation/Deprotonation uniovi.es
syn-[MoCp(PHR)(CO)2]DeprotonationAnionic this compound intermediateDeprotonation scispace.com
[IrCl2(PMe2Ph)3(PHR1R2)][ClO4]Base[IrCl2(PMe2Ph)3(PR1R2)]Deprotonation ucl.ac.uk

Stabilization Strategies for Phosphinidenes

Electronic Stabilization Mechanisms

The electronic state of a phosphinidene, either singlet or triplet, is a critical factor in its stability. The parent this compound (PH) has a triplet ground state, which is significantly more stable (by approximately 22-28 kcal/mol) than its lowest singlet state. wikipedia.orgkuleuven.be Stabilization of the singlet state is a key goal for taming the reactivity of these species. academie-sciences.fr

π-Donation from Substituents

A primary mechanism for stabilizing the singlet state of phosphinidenes is through π-donation from the substituent (R) into the empty 3p orbital of the phosphorus atom. wikipedia.org This interaction is particularly effective when the substituent possesses π-type lone pair electrons. kuleuven.benih.gov This donation helps to alleviate the electron deficiency at the phosphorus center, favoring the closed-shell singlet configuration. wikipedia.orgkuleuven.be Theoretical studies have shown that while single element substitution does not significantly alter the singlet-triplet gap, substituents capable of π-donation can stabilize the singlet state to the point where it becomes the ground state or close in energy to the triplet state. kuleuven.be

Influence of Substituent Electronic Properties (e.g., amino, phosphino (B1201336), oxygen, sulfur)

The nature of the substituent's electronic properties plays a paramount role in the degree of stabilization.

Amino and Phosphino Groups: Amino (-NR₂) and phosphino (-PR₂) groups are effective π-donors that significantly stabilize the singlet state of phosphinidenes. kuleuven.benih.gov The lone pair on the nitrogen or phosphorus atom can effectively delocalize into the vacant p-orbital of the this compound center. kuleuven.be In fact, amino- and phosphino-substituted phosphinidenes have been identified as plausible targets for creating species with a closed-shell singlet ground state, especially when bearing bulky alkyl groups. kuleuven.benih.gov The introduction of donating amino groups can lead to a noticeable elongation of the P–C bond in related compounds, indicating a significant contribution from the phosphanide (B1200255) canonical form. nih.gov

Oxygen and Sulfur Groups: Oxygen (-OR) and sulfur (-SR) substituents also act as π-electron donors, although their stabilizing capacity is generally less than that of amino or phosphino groups. kuleuven.be This reduced capacity is attributed to the sp³ hybridization of the oxygen and sulfur lone pairs. kuleuven.be However, second-row elements as substituents, such as sulfur, have a more substantial impact on singlet stabilization. kuleuven.be Computational studies have identified PSF and PSCl as having the most stabilized singlet ground states, which is facilitated by the similar p-orbital sizes of phosphorus and sulfur, allowing for more efficient π-delocalization. kuleuven.benih.gov

The table below summarizes the effect of different substituents on the singlet-triplet energy gap (ΔES-T) of phosphinidenes based on computational studies. A positive value indicates a singlet ground state.

Substituent (R) in RPCalculated ΔES-T (kcal/mol)Ground StateReference(s)
H-28Triplet kuleuven.be
Me₂N1.7Singlet thieme-connect.de
PSF20.2Singlet rsc.org
PSClNot specified, but singlet ground stateSinglet kuleuven.be

Steric Protection and Kinetic Stabilization

In addition to electronic effects, steric bulk provides kinetic stabilization, a crucial strategy for isolating and handling these reactive species. wikipedia.org By attaching sterically demanding groups to the this compound phosphorus or adjacent atoms, undesired reactions such as dimerization or oligomerization are hindered. mit.edunih.gov

The use of bulky substituents like the 2,4,6-tri-t-butylphenyl (Mes*) group has been instrumental in the isolation of various low-coordinate organophosphorus compounds. nih.gov For amino- and phosphino-phosphinidenes, the incorporation of large alkyl groups (R) not only contributes to electronic stabilization but also provides a steric shield. kuleuven.benih.gov This steric pressure can also create an entropic driving force for the fragmentation of precursor molecules to generate the this compound. mit.edu The combination of π-donating dialkylamide groups with significant steric bulk has been shown to be particularly effective for successful thermal this compound transfer from precursor molecules. mit.educore.ac.uk

Coordination to Metal Centers

Complexation to transition metal fragments is a powerful method for stabilizing phosphinidenes. wikipedia.orgkuleuven.be The metal center can engage in both σ-donation from the this compound and π-back-donation into the empty p-orbital of the phosphorus. acs.org This interaction effectively stabilizes the singlet state of the this compound ligand, even for the parent PH, which is a triplet in its free state. acs.org

The nature of the resulting this compound complex, whether electrophilic or nucleophilic, is influenced by the electronic properties of the metal and its other ligands. canada.caresearchgate.net π-acceptor ligands like carbonyls (CO) on the metal tend to result in electrophilic this compound complexes, whereas strong donor ligands such as cyclopentadienyl (B1206354) (Cp) increase the electron density on the phosphorus, leading to nucleophilic (Schrock-type) character. thieme-connect.deresearchgate.net

Role of Ligand Design in Complex Stability (e.g., N-heterocyclic carbene adducts, donor ligands)

The design of the ligands on both the metal and the phosphorus atom is critical for the stability of the resulting complex.

N-heterocyclic Carbene (NHC) Adducts: N-heterocyclic carbenes have emerged as significant ligands for stabilizing phosphinidenes. rsc.org NHC-phosphinidene adducts can be viewed as inversely polarized phosphaalkenes, characterized by high nucleophilicity at the phosphorus atom. researchgate.netexlibrisgroup.comuva.nl The NHC acts as a strong σ-donor to the phosphorus center. uva.nl The stability and reactivity of these adducts can be tuned by modifying the substituents on the NHC. rsc.org These adducts have proven to be versatile, acting as Lewis bases and participating in substitution and this compound transfer reactions. researchgate.netuva.nl

Donor Ligands: The presence of donor ligands on the metal center is crucial for stabilizing the this compound complex. thieme-connect.de For instance, in group 9 transition metals, the use of stabilizing ligands like phosphines (PR₃) is essential for the generation and stability of terminal this compound complexes. uu.nl The interaction with donor ligands can significantly influence the electronic properties and reactivity of the M=P bond. uu.nl Furthermore, donor ligands can form adducts directly with the phosphorus atom in electrophilic this compound complexes, providing stabilization. nih.govresearchgate.net The strength of this donor-phosphinidene bond varies, with amines generally binding more strongly than phosphines. researchgate.net

The design of chelating ligands, such as those incorporating N-heterocyclic carbenes or other donor atoms, offers enhanced stability due to the chelate effect and the ability to fine-tune the electronic and steric environment around the this compound moiety. researchgate.netchemrxiv.org

Reactivity and Mechanistic Studies of Phosphinidenes

Classification of Phosphinidene Reactivity

The reactivity of phosphinidenes, much like their carbene analogues, can be broadly categorized into two classes: electrophilic and nucleophilic. This classification is largely determined by the electronic properties of the substituents on the phosphorus atom and, in the case of this compound complexes, the nature of the metal and its spectator ligands. nih.govuregina.canih.gov

Electrophilic Phosphinidenes and Complexes

Electrophilic phosphinidenes are characterized by a phosphorus atom that is susceptible to attack by nucleophiles. uregina.ca This electrophilicity is often induced by the presence of electron-withdrawing groups on the phosphorus or by coordination to a metal center with π-acceptor ligands, such as carbonyl (CO) groups. nih.govnih.gov These ligands decrease the electron density on the phosphorus atom, making it more electron-deficient. nih.gov

Transient electrophilic phosphinidenes are highly reactive species and have been studied through trapping reactions with a variety of reagents. uregina.ca Characteristic reactions of electrophilic phosphinidenes include:

Nucleophilic attack at the phosphorus atom. uregina.ca

[1+2] cycloadditions with unsaturated substrates like alkenes and alkynes. uregina.caresearchgate.net

Insertion reactions into various bonds, such as O-H, N-H, and Si-H bonds. uregina.ca

Stable, isolable electrophilic this compound complexes have also been synthesized and characterized. For instance, cationic aminothis compound complexes of molybdenum, tungsten, rhenium, iron, ruthenium, osmium, and cobalt have been generated through chloride abstraction. thieme-connect.de These complexes, such as [Cp*M(CO)3{PN(i-Pr)2}][AlCl4] (where M = Mo, W), exhibit well-defined electrophilic reactivity. canada.caacs.org

A computational study on the terminal electrophilic this compound complex [CpFe(CO)2{PN-i-Pr2}][AlCl4] reacting with silanes showed that the insertion into the Si-H bond is a concerted process with a triangular transition state. uregina.ca

Nucleophilic Phosphinidenes and Complexes

In contrast, nucleophilic phosphinidenes possess an electron-rich phosphorus center and readily react with electrophiles. This nucleophilicity is typically enhanced by electron-donating substituents, such as amino or phosphanyl groups, on the phosphorus atom. nih.gov In metal complexes, spectator ligands with strong σ-donor capabilities increase the electron density on the phosphorus, thereby enhancing its nucleophilic character. nih.gov

Stable nucleophilic phosphinidenes have been known for a longer time than their electrophilic counterparts. uregina.ca Their characteristic reactions include:

[2+2] cycloaddition reactions. uregina.caacs.org

Nucleophilic attack by the phosphorus atom. uregina.ca

Protonation at the phosphorus atom. uregina.ca

N-heterocyclic carbene (NHC)-phosphinidene adducts are a prominent class of compounds that exhibit high nucleophilicity at the phosphorus atom. uva.nl The reactivity of these adducts includes Lewis-base reactivity towards various main group and organic compounds, as well as transition-metal complexes. uva.nl

Phosphanylthis compound complexes, such as [(DippN)2W(Cl)(η2-P–PtBu2)]−, are another example of nucleophilic species. nih.govacs.org These complexes have been shown to react with electrophilic reagents like dihaloalkanes and methyl iodide, leading to the formation of new P-C or P-P bonds. acs.org

Reaction Types and Pathways

Addition Reactions

Cycloaddition Reactions

Phosphinidenes and their complexes undergo a variety of cycloaddition reactions with unsaturated molecules, providing synthetic routes to various phosphorus-containing heterocycles. researchgate.netresearchgate.netnih.gov

[2+1] Cycloadditions: Electrophilic phosphinidenes readily participate in [2+1] cycloaddition reactions with alkenes and alkynes to form phosphiranes and phosphirenes, respectively. researchgate.netrsc.org For example, the transient electrophilic this compound complex [CpFe(CO)2P{N-i-Pr2}]+ reacts with alkynes and alkenes via [1+2] cycloaddition. researchgate.net Similarly, a phosphanorcaradiene, acting as a this compound equivalent, reacts with ethylene (B1197577) and 4-tertbutylphenylacetylene to yield the corresponding phosphirane and phosphirene. nih.gov

[2+2] Cycloadditions: Nucleophilic this compound complexes are known to undergo [2+2] cycloaddition reactions. For instance, the heterometallic this compound-bridged complex [MoReCp(μ-PMes*)(CO)6] reacts with alkynes via a formal [2+2] cycloaddition at the Mo=P bond. acs.orgresearchgate.net

[4+2] Cycloadditions: 1-Alkyl-2,3,4,5-tetraphenylphosphole oxides and sulfides undergo [4+2] cycloaddition reactions with N-phenylmaleimide to form tricyclic 10-phospha-norbornenes. researchgate.net

[2+2+1] Cycloadditions: A notable reaction is the formal [2+2+1] cycloaddition of a transient terminal this compound complex, such as [PhP=W(CO)5], with two molecules of an electron-rich alkyne to directly form phosphole complexes. tandfonline.com

Table 1: Examples of Cycloaddition Reactions of Phosphinidenes

This compound/Complex Reactant Reaction Type Product Type Reference
[CpFe(CO)2P{N-i-Pr2}]+ Alkenes/Alkynes [1+2] Cycloaddition Phosphiranes/Phosphirenes researchgate.net
Phosphanorcaradiene Ethylene [1+2] Cycloaddition Phosphirane nih.gov
Phosphanorcaradiene 4-tertbutylphenylacetylene [1+2] Cycloaddition Phosphirene nih.gov
[MoReCp(μ-PMes*)(CO)6] Alkynes [2+2] Cycloaddition Phosphapropenylidene-bridged complex acs.orgresearchgate.net
1-Alkyl-2,3,4,5-tetraphenylphosphole oxides N-phenylmaleimide [4+2] Cycloaddition Tricyclic 10-phospha-norbornenes researchgate.net
[PhP=W(CO)5] Electron-rich alkynes [2+2+1] Cycloaddition Phosphole complex tandfonline.com
Lewis Base Adduct Formation

Electrophilic phosphinidenes can react with Lewis bases to form adducts. canada.carsc.org This reactivity is a key characteristic of their electrophilic nature. uregina.ca

The reaction of terminal electrophilic this compound complexes, such as [Cp*M(CO)3{PN(i-Pr)2}][AlCl4] (M = Mo, W), with phosphines like PEt3 initially involves a nucleophilic attack by the phosphine (B1218219) on the this compound phosphorus. canada.caacs.org This is followed by the loss of a carbonyl ligand and migration of the phosphine to the metal center. canada.ca

When diphosphines like bis(dimethylphosphino)methane (B1583082) (dmpm) are used, one end of the diphosphine coordinates to the phosphorus atom, and the other end coordinates to the metal, forming a chelated structure. canada.ca

The formation of weak Lewis base adducts can also influence the selectivity of subsequent reactions. For example, the reaction of a transient terminal this compound complex with bromobenzene (B47551) is believed to proceed through a weak Lewis base adduct, which alters the reaction's selectivity compared to when the reaction is carried out in the absence of bromobenzene. rsc.org N-heterocyclic carbene (NHC) stabilized phosphinidenes also form adducts with Lewis acidic metal complexes. d-nb.info

Table 2: Examples of Lewis Base Adduct Formation with Electrophilic Phosphinidenes

Electrophilic this compound Complex Lewis Base Resulting Structure/Reaction Reference
[Cp*M(CO)3{PN(i-Pr)2}][AlCl4] (M = Mo, W) PEt3 Initial P-P bond formation, followed by CO loss and phosphine migration to the metal. canada.caacs.org
[Cp*M(CO)3{PN(i-Pr)2}][AlCl4] (M = Mo, W) dmpm Chelate formation with one P of dmpm on the this compound P and the other on the metal. canada.ca
Transient terminal this compound complex Bromobenzene Formation of a weak adduct leading to enhanced reaction selectivity. rsc.org
NHC-stabilized this compound Metal(II) hexamethyldisilazanides Formation of this compound adducts with the metal center. d-nb.info

Insertion Reactions

Phosphinidenes exhibit a strong propensity to insert into various chemical bonds, a key aspect of their reactivity. This reactivity is particularly pronounced for electrophilic terminal this compound complexes.

Transient this compound complexes, such as [PhP→W(CO)₅], generated from 7-phosphanorbornadiene precursors, have been shown to insert into the α-C-H, enol O-H, or acyl-C-H bonds of enolizable ketones and β-diketones at elevated temperatures. rsc.org For instance, the complex [(Me₃Si)₂CHP→W(CO)₅] reacts with acetophenone (B1666503) to yield an O-H enol insertion product. rsc.org

Terminal this compound complexes also readily insert into the P-H bonds of secondary phosphine oxides. researchgate.net For example, [RP-W(CO)₅] complexes react with Ar₂P(O)H to form P-H insertion products. researchgate.net

Donor-stabilized this compound complex adducts can also undergo formal insertion reactions. An N-methylimidazole-to-phosphinidene complex adduct reacts selectively with water, alcohols, and primary amines, which act as weak acids, to form the corresponding formal O-H and N-H insertion products. uni-bonn.de

The table below summarizes representative insertion reactions of phosphinidenes.

This compound SpeciesSubstrateBond InsertedProduct TypeReference(s)
[PhP→W(CO)₅]Enolizable Ketonesα-C-H, enol O-H, acyl-C-HVarious organophosphorus compounds rsc.org
[(Me₃Si)₂CHP→W(CO)₅]AcetophenoneEnol O-HO-H enol insertion product rsc.org
[RP-W(CO)₅]Secondary Phosphine Oxides (Ar₂P(O)H)P-HP-H insertion product researchgate.net
N-methylimidazole-to-phosphinidene adductWater, Alcohols, Primary AminesO-H, N-HFormal O-H and N-H insertion products uni-bonn.de

Bond Activation Reactions (e.g., Si-H, P-H, H-H, C-H, N-H)

Phosphinidenes are highly reactive species capable of activating a variety of strong chemical bonds, including Si-H, P-H, H-H, C-H, and N-H bonds. This reactivity is a central feature of their chemistry, enabling the formation of new phosphorus-element bonds.

Si-H Bond Activation: Electrophilic terminal this compound complexes have demonstrated the ability to activate Si-H bonds. The cationic terminal aminothis compound complex [CpFe(CO)₂{PN-i-Pr₂}][AlCl₄] reacts with primary, secondary, and tertiary silanes at room temperature, resulting in the insertion of the this compound phosphorus into the Si-H bond to form silyl (B83357) phosphine complexes. uregina.caacs.orgacs.orgfigshare.com Computational studies indicate that this insertion is a concerted process that proceeds through a triangular transition state. uregina.caacs.orgacs.orgfigshare.com Similarly, a phosphanorcaradiene, acting as a this compound equivalent, can activate the Si-H bond of diethylsilane (B7801327) at room temperature. nih.govchemrxiv.org A bisphosphirane-fused anthracene (B1667546) has also been shown to be an effective this compound synthon for the activation of E-H bonds, including Si-H. nih.gov

P-H Bond Activation: The activation of P-H bonds by this compound complexes is also a well-established reaction. Electrophilic this compound complexes can activate the P-H bonds of secondary phosphines, which involves the addition of the phosphine followed by a proton transfer. bac-lac.gc.ca Dinuclear tantalum hydrides react with primary phosphines to generate this compound complexes through P-H bond activation. acs.org A molybdenum phosphanyl complex serves as a versatile precursor for heterometallic this compound-bridged derivatives through various P-H bond cleavage processes, including photolysis, deprotonation, and reduction. scispace.comrsc.org

H-H Bond Activation: Computational studies on the insertion of a this compound into the H-H bond of dihydrogen suggest the reaction is concerted and exergonic, though with a higher activation barrier compared to Si-H insertion. uregina.ca The formal oxidative addition of H₂ by a transient this compound generated from a bisphosphirane-fused anthracene has been demonstrated. nih.gov

C-H Bond Activation: While more challenging, C-H bond activation by phosphinidenes has been achieved. Electrophilic terminal this compound complexes can undergo spontaneous intramolecular insertion into vicinal C-H bonds to form annelated phospholes, with a very low activation energy. nih.govthieme-connect.com For example, the transient this compound complex [(CO)₅WPCH(SiMe₃)₂] reacts with ferrocene (B1249389) to activate a C-H bond. researchgate.net Theoretical studies on the insertion into the C-H bond of methane (B114726) show it to be concerted and exergonic, but with a significantly high activation barrier. uregina.ca The formation of a bridging this compound thorium complex involves sequential P-H and C-H bond activations. nih.gov

N-H Bond Activation: Phosphinidenes readily activate N-H bonds. Electrophilic this compound complexes can insert into the N-H bonds of ammonia (B1221849) and amines, likely initiated by nucleophilic attack at the phosphorus atom followed by proton transfer. uregina.ca Metal-free N-H bond activation has been demonstrated using phosphanylidenephosphoranes (phospha-Wittig reagents), which react with ammonia and amines to form secondary aminophosphines. researchgate.netnih.govnih.govresearchgate.net A phosphanorcaradiene has also been shown to activate the N-H bond of phenylamine at room temperature. nih.govchemrxiv.org

The following table provides a summary of bond activation reactions by various this compound species.

This compound SpeciesBond ActivatedSubstrateKey FindingsReference(s)
[CpFe(CO)₂{PN-i-Pr₂}][AlCl₄]Si-HSilanesConcerted insertion via a triangular transition state. uregina.caacs.orgacs.orgfigshare.com
PhosphanorcaradieneSi-H, N-HDiethylsilane, PhenylamineActivation at room temperature. nih.govchemrxiv.org
Electrophilic this compound ComplexesP-HSecondary PhosphinesAddition followed by proton transfer. bac-lac.gc.ca
Dinuclear Tantalum HydridesP-HPrimary PhosphinesFormation of this compound complexes. acs.org
Computational StudyH-HDihydrogenConcerted, exergonic insertion with a high activation barrier. uregina.ca
[Ar-Ar-P-W(CO)₅]C-H (intramolecular)Biaryl groupsSpontaneous insertion to form annelated phospholes. nih.govthieme-connect.com
PhosphanylidenephosphoranesN-HAmmonia, AminesMetal-free activation to form aminophosphines. researchgate.netnih.govnih.govresearchgate.net
Thorium ComplexP-H, C-HPrimary PhosphineSequential activation to form a bridging this compound. nih.gov

This compound Transfer Reactions

This compound transfer reactions are a valuable method for synthesizing organophosphorus compounds, where a this compound moiety is transferred from a precursor to a substrate. nih.gov These reactions often utilize transition-metal-complexed phosphinidenes, which typically exhibit singlet ground-state reactivity, leading to selective addition and insertion reactions. nih.gov However, a significant drawback of this approach is the often difficult demetallation step required to obtain the free phosphine product. nih.gov

To circumvent this issue, metal-free this compound transfer agents have been developed. N-heterocyclic carbene (NHC)-phosphinidene adducts (NHC=PR) have emerged as effective transfer agents. uva.nlscispace.com For instance, the Lewis acid-promoted transfer of phenylthis compound ([PhP]) from NHC=PPh adducts to various substrates allows for the direct synthesis of uncoordinated phosphorus heterocycles. nih.govscispace.com The driving force for these reactions can be the formation of an insoluble coordination polymer, such as [MeNHC·ZnCl₂]n. scispace.com

Dibenzo-7-phosphanorbornadienes are another class of compounds capable of transferring this compound groups to unsaturated molecules upon the loss of an aromatic moiety, such as anthracene. rsc.org This strategy has been employed in the catalytic synthesis of phosphiranes from olefins. rsc.org

Phosphanorcaradienes, due to their high ring strain, can also act as synthetic equivalents of transient phosphinidenes, transferring the this compound unit to various substrates. nih.gov For example, a thermally robust phosphanorcaradiene can activate C=C and C≡C bonds, as well as Si-H and N-H bonds, at room temperature, driven by the release of ring strain and the recovery of aromaticity. nih.gov

The reactivity of NHC-phosphinidene adducts includes this compound transfer reactions that occur through the cleavage of the central C-P bond. uva.nl Metal-catalyzed this compound transfer has also been observed, for instance, in the formation of carbene-phosphinidene adducts from primary phosphines in the presence of iron or cobalt catalysts. uva.nl

Substitution Reactions at the Phosphorus Center

The phosphorus atom in this compound adducts and complexes can undergo substitution reactions, providing a pathway to functionalized this compound derivatives. N-heterocyclic carbene (NHC)-phosphinidene adducts (NHC=PR) exhibit this type of reactivity. uva.nl For example, the parent this compound-carbene adduct reacts with dichlorophosphines in the presence of a non-nucleophilic base to yield new neutral species where a substituent has been added to the phosphorus atom. uva.nl

Ligand substitution reactions have also been observed at the phosphorus center of terminal this compound complex adducts. nih.gov For instance, an N-methylimidazole adduct can undergo rapid ligand exchange with 4-dimethylaminopyridine (B28879) (DMAP) or tert-butyl isocyanide at room temperature. nih.gov These substitution reactions highlight the ability to modify the properties of the this compound by altering the ligands attached to the phosphorus center. The mechanism of nucleophilic substitution at a phosphorus center can proceed via either an Sₙ2-type mechanism or an addition-elimination pathway involving a pentacoordinate intermediate. colab.ws

Oxidative Coupling Reactions of this compound Ligands

Information specifically on the oxidative coupling reactions of this compound ligands was not found in the provided search results. This type of reaction may be less common or described under different terminology in the context of this compound chemistry.

Chalcogenation Reactions

The reaction of phosphinidenes with chalcogens (Group 16 elements like sulfur, selenium, and tellurium) is a known transformation. While detailed studies on the chalcogenation of terminal phosphinidenes were not extensively covered in the search results, related reactivity has been observed. For instance, thio-substituted phosphinidenes have been studied, where π-donation from the sulfur atom into the empty p-orbital of the this compound is noted. rsc.org This suggests that phosphinidenes can interact with chalcogen-containing substituents.

Mechanistic Investigations and Theoretical Insights into Reaction Pathways

Mechanistic studies, often supported by theoretical calculations such as Density Functional Theory (DFT), have been crucial in understanding the reactivity of phosphinidenes.

Insertion and Bond Activation: The insertion of electrophilic phosphinidenes into Si-H bonds has been shown through computational studies to be a concerted process with a triangular transition state. acs.org The activation barriers for insertion into H-H and C-H bonds have also been calculated, indicating that Si-H activation is the most favorable among them. uregina.ca For C-H activation leading to annelated phospholes, DFT calculations revealed a remarkably low activation energy of about 2 kcal/mol for the insertion step. thieme-connect.com The mechanism for the formation of a thorium this compound complex was elucidated by transition state calculations, showing a stepwise pathway of P-H, C-H, C-H, and then another P-H bond activation. nih.gov

Reactions of this compound Adducts: DFT studies on the metal-free activation of ammonia by phospha-Wittig reagents revealed that two ammonia molecules act in concert to facilitate the exchange of a phosphine ligand for an amino group. nih.gov For donor-stabilized this compound complexes, trapping experiments have confirmed the transient formation of the electrophilic terminal this compound complex upon thermal dissociation of the donor ligand. uni-bonn.de

This compound Transfer and Cycloadditions: The mechanism of iron-catalyzed this compound transfer to olefins for phosphirane synthesis has been investigated through experimental and theoretical studies. These studies suggest that for an Fp₂-catalyzed reaction, a diiron-phosphido complex acts as the nucleophile attacking the olefin in the initial P-C bond-forming step. rsc.org

Reactivity of Substituted Phosphinidenes: DFT calculations have been employed to understand the reactivity of transient phosphirane-substituted phosphinidenes. These calculations predict that transformations can proceed via this transient intermediate, with one pathway leading to a thermodynamically favored ring-expansion product and another kinetic process yielding a diphosphorus (B173284) (P₂) complex. rsc.org Natural Bond Orbital (NBO) calculations have been used to analyze the electronic structure of amino- and phosphino-substituted phosphinidenes, indicating significant P=N or P=P double bond character due to π-donation. rsc.org

Coordination Chemistry of Phosphinidenes

Phosphinidene Complexes with Transition Metals

Terminal this compound Complexes (LnM=PR)

In terminal this compound complexes, the this compound ligand is bound to a single metal center, forming a metal-phosphorus multiple bond. These complexes are of significant interest due to their potential applications in catalysis and organophosphorus synthesis.

Bonding Characteristics and Electronic State (Singlet vs. Triplet)

The bonding in terminal this compound complexes can be described by considering the electronic state of the free this compound, which can exist in either a singlet or a triplet state. thieme-connect.dewikipedia.org The parent this compound (PH) has a triplet ground state, which is significantly more stable (by about 22 kcal/mol) than the lowest singlet state. wikipedia.orgnih.gov This energy gap is larger than that of the simplest carbene, methylene (B1212753). wikipedia.org

The electronic state of a substituted this compound is influenced by the nature of the substituent R. Alkyl and aryl groups tend to favor a triplet ground state. thieme-connect.de In contrast, substituents with lone pairs, such as amino or phosphino (B1201336) groups, can stabilize the singlet state through π-donation into the empty p-orbital of the phosphorus atom. wikipedia.org

When a this compound coordinates to a transition metal, the nature of the M-P bond is influenced by the electronic states of both the metal fragment and the this compound.

Singlet this compound: Electrophilic terminal phosphinidenes can be conceptualized as a singlet this compound forming a dative bond with a singlet transition metal fragment. This interaction is supplemented by π-backbonding from an occupied d-orbital of the metal into the empty p-orbital of the phosphorus atom. uni-regensburg.de

Triplet this compound: Nucleophilic terminal this compound complexes can be described as the combination of a triplet this compound and a triplet transition metal fragment. uni-regensburg.de

The metal-phosphorus bond in terminal complexes often has considerable multiple bond character. acs.org This is particularly true for nucleophilic (Schrock-type) complexes, which can be tuned by altering the ancillary ligands on the metal. thieme-connect.de In some cases, the M=P bond is best described as a polarized-covalent double bond. d-nb.info For instance, in the zirconium complex [Zr(TrenDMBS)(PH)][K(B15C5)2], DFT calculations revealed a polarized-covalent Zr=P double bond with a Mayer bond order of 1.48. d-nb.info The bonding can also be viewed as a dative P≡M triple bond in linear complexes, where the phosphorus atom is sp-hybridized. acs.org

The philicity of the this compound complex, whether it behaves as an electrophile or a nucleophile, is directly related to these bonding characteristics and can be tuned by the choice of ancillary ligands. thieme-connect.de

Influence of Ancillary Ligands on Reactivity and Stability

Ancillary ligands, the other ligands attached to the metal center, play a crucial role in determining the stability and reactivity of terminal this compound complexes. researchgate.net Their electronic and steric properties can be systematically varied to fine-tune the characteristics of the this compound complex. researchgate.net

Electronic Effects: The electronic nature of the ancillary ligands dictates the philicity of the this compound complex.

Electron-donating ligands: Strong σ-donating ligands increase the electron density on the metal center, which can then be back-donated to the this compound ligand. This enhances the nucleophilicity of the phosphorus atom, leading to Schrock-type this compound complexes. thieme-connect.deacs.org

Electron-withdrawing ligands: Conversely, good π-acceptor ligands, such as carbon monoxide, decrease the electron density on the metal. This results in a more electrophilic (Fischer-type) this compound complex, where the phosphorus atom is susceptible to nucleophilic attack. thieme-connect.deacs.org

Steric Effects: Bulky ancillary ligands are often employed to kinetically stabilize the highly reactive M=PR bond. nih.govd-nb.info These bulky groups create a sterically hindered environment around the this compound moiety, preventing unwanted side reactions and decomposition pathways. nih.gov For example, the use of the sterically encumbered 1,2-bis(di-tert-butylphosphino)ethane (B21065) (dtbpe) ligand has enabled the synthesis of stable platinum complexes with terminal phosphido ligands, which are precursors to phosphinidenes. researchgate.net Similarly, all isolable transition-metal this compound complexes under ambient conditions feature sterically demanding substituents on the phosphorus atom to protect the vulnerable M=PR bond. nih.govd-nb.info

The combination of electronic and steric effects of ancillary ligands allows for precise control over the reactivity of terminal this compound complexes. This has been demonstrated in their use as intermediates for creating new P-E bonds (where E can be C, O, N, S, etc.) and in the synthesis of organophosphorus compounds and clusters. acs.org For instance, the reactivity of electrophilic this compound complexes includes insertion reactions into O-H, N-H, and Si-H bonds, as well as cycloaddition reactions. researchgate.neturegina.ca The choice of ancillary ligands can even influence the reaction pathway, as seen in the reaction of [RP–W(CO)5] with vinylboronic acids, which yields different products depending on the presence of a base. researchgate.net

Bridging this compound Complexes (e.g., μ2-phosphinidene)

In bridging this compound complexes, the this compound ligand is bound to two or more metal centers. The μ2-phosphinidene ligand, which bridges two metal centers, is the most common type. researchgate.net These complexes exhibit a diverse range of structures and reactivity patterns that are distinct from their terminal counterparts. researchgate.net

Geometric and Electronic Classification of Bridging Modes

Bridging this compound complexes can be broadly classified into three main categories based on their geometry and electronic distribution: pyramidal, symmetric planar trigonal, and asymmetric planar trigonal. researchgate.net

Pyramidal (or Bent): In these complexes, the phosphorus atom adopts a trigonal pyramidal geometry, akin to a doubly metallated phosphane. This geometry implies the presence of a stereochemically active lone pair of electrons on the phosphorus atom. researchgate.netacs.org These complexes are often considered to have M-P single bonds and are expected to be nucleophilic at the phosphorus center. acs.orgacs.org An example is the diiron complex [Fe2Cp2(μ-PR)(μ-CO)(CO)2]. acs.org

Symmetric Planar Trigonal: These complexes feature a planar M2P core where the this compound ligand symmetrically bridges two metal centers. researchgate.net The M-P bonds in these systems have considerable multiple bond character and can be described by a 3-center, 4-electron π-system. This bonding arrangement leads to very low-field 31P NMR chemical shifts (ranging from 593 to 1077 ppm) due to a small HOMO-LUMO gap. Examples include [W2(μ2-PCp)(CO)10] and [W2Cp2(μ2-PMes)(CO)4].

Asymmetric Planar Trigonal: In this bridging mode, the this compound ligand interacts asymmetrically with the two metal centers. researchgate.net A notable example is a Mo-Re complex where the this compound ligand forms a double bond with the molybdenum atom and a dative single bond with the rhenium atom. uniovi.es This unique arrangement combines features of both nucleophilic and electrophilic this compound complexes within a single molecule. uniovi.es

The specific bridging mode adopted is influenced by the nature of the metal fragments and the substituent on the phosphorus atom.

Reactivity Patterns of Bridging Complexes

The reactivity of bridging this compound complexes is largely dictated by their geometric and electronic structure. acs.orgresearchgate.net

Pyramidal Complexes: The presence of a lone pair on the phosphorus atom in pyramidal complexes makes them nucleophilic. researchgate.netacs.org They readily react with a variety of electrophiles. For example, the pyramidal complex [Mo2(η5-C5H5)(μ-κ1:κ1,η5-PC5H4)(η6-C6H3tBu3)(CO)2(PMe3)] can be sequentially protonated, with the initial attack occurring at one of the molybdenum atoms, although the product with the proton on the phosphorus atom is more stable. acs.org These complexes can also react with substrates like ethylene (B1197577) sulfide (B99878), leading to ring-opening and the formation of new P-C and Mo-S bonds. acs.org

Planar Trigonal Complexes: The reactivity of these complexes is influenced by the multiple bond character of the M-P bonds. acs.org They can undergo reactions with both nucleophiles and electrophiles. For instance, the complex [Mo2Cp2(μ-PMes*)(CO)4] reacts with alkynes under photochemical activation, resulting in the insertion of the alkyne into an Mo-P bond. acs.org Similarly, the transient complex [Fe2(μ-PtBu)(CO)6] reacts with alkynes to give insertion products. acs.org The this compound bridge in these complexes can be robust, preserving the dimetallic core in reactions like protonation and halogenation, but can become reactive under UV irradiation, leading to intramolecular C-H activation or intermolecular alkyne insertion. acs.org

Asymmetric Complexes: The heterometallic complex with an asymmetric this compound bridge, [MoReCp(μ-PR*)(CO)7], exhibits dual reactivity. It undergoes [2+2] cycloaddition with alkynes, characteristic of nucleophilic behavior, and [2+1] cycloaddition with isocyanides. uniovi.es This demonstrates how the different interactions with the two metal centers can lead to unique and combined reactivity patterns. uniovi.es

This compound-Based Metal Clusters

This compound ligands ([PR]²⁻) are adept at bridging multiple metal centers, leading to the formation of a diverse array of metal clusters. These clusters are not merely structural curiosities but often exhibit unique reactivity.

Trinuclear µ₃-bridged rare-earth metal this compound complexes have been synthesized, such as [{L(Ln)(µ-Me)}₃(µ₃-Me)(µ₃-PPh)] (where L = [PhC(NC₆H₄iPr₂-2,6)₂]⁻ and Ln = Y, Lu). nih.gov These clusters can be formed through methane (B114726) elimination from corresponding carbene precursors upon reaction with phenylphosphine (B1580520). nih.gov The reactivity of these clusters is notable; for instance, heating a toluene (B28343) solution of these yttrium and lutetium clusters induces an ortho C-H bond activation of the phenylphosphine ligand, resulting in the formation of a bridged this compound/phenyl complex. nih.gov

Furthermore, these this compound clusters can participate in phospha-Wittig type reactions with ketones, thiones, and isothiocyanates, yielding the corresponding organic phosphinidenation products and metal oxide or sulfide complexes. nih.gov Their reaction with carbon disulfide (CS₂) can lead to novel trinuclear rare-earth metal thione dianion clusters. nih.gov The bridging this compound ligands in some rare-earth metal clusters can also act as two-electron reductants, which is demonstrated by the oxidative coupling of two this compound ligands to form a diphosphene (B14672896) ligand. acs.orgnih.gov

This compound Complexes with Main Group Elements

The interaction of phosphinidenes with main group elements has opened up new avenues in main group chemistry, leading to the synthesis of novel compounds with interesting bonding and reactivity.

N-Heterocyclic Carbene-Phosphinidene Adducts (NHCPs)

N-Heterocyclic carbenes (NHCs) have proven to be excellent stabilizing ligands for transient phosphinidenes, leading to the formation of NHC-phosphinidene adducts (NHCPs). uva.nlresearchgate.netuva.nl These adducts can be formally described as the combination of a carbene and a this compound and are characterized by a high degree of nucleophilicity at the phosphorus atom. uva.nlresearchgate.netdntb.gov.ua The bonding in NHCPs can be represented by three main resonance structures, indicating a polarized P=C double bond with significant zwitterionic character and a dative C→P interaction. uva.nl The exact nature of the bond depends on the substituents on both the phosphorus and the carbene. uva.nl

The synthesis of NHCPs can be achieved through various methods, including the use of this compound transfer reagents like aryl-substituted triphosphiranes reacting with NHCs. researcher.life Another route involves the reaction of NHCs with dichlorophosphines. uva.nl The reactivity of NHCPs is diverse and includes:

Lewis-base reactivity: They react with a wide range of main group compounds, transition metal complexes, and organic electrophiles. uva.nlresearchgate.net

Substitution reactions: The substituents at the phosphorus atom can be replaced through reactions with main group compounds and transition metal complexes. uva.nlresearchgate.net

This compound transfer reactions: These reactions involve the cleavage of the C-P bond. uva.nlresearchgate.net

NHCPs have been utilized as synthons for the preparation of terminal carbene–phosphinidyne transition metal complexes. researcher.life For example, the adduct IPr=PSiMe₃ has been used to synthesize complexes like [(IPr=P)MLn] where MLn can be (η⁶-p-cymene)RuCl or (η⁵-C₅Me₅)RhCl. researcher.life

Group 14 Element Complexes (e.g., Si, Ge, Sn)

Phosphinidenes form complexes with heavier Group 14 elements such as silicon, germanium, and tin. Silylthis compound complexes of niobium, for instance, have been shown to be effective this compound transfer agents. mit.edu They can undergo oxygen-for-phosphorus metathesis reactions with organic isocyanates and carbon dioxide. mit.edu The reaction with CO₂ is particularly noteworthy as it allows this relatively inert molecule to be a carbon source for the synthesis of the OCP⁻ anion and siloxy-substituted phosphaalkynes under mild conditions. mit.edu

The synthesis of stannylthis compound complexes, such as Me₃Sn-PNb(N[CH₂-tBu]Ar)₃, has been reported, highlighting the versatility of terminal phosphide (B1233454) complexes in constructing new this compound ligands. mit.edumit.edu The reaction of laser-ablated silicon atoms with PF₃ in solid neon and argon matrices leads to the formation of the perfluorinated silylthis compound, F₃SiP, in a triplet ground state. acs.orgnih.gov This reaction proceeds through the initial formation of a silicon trifluorophosphine complex, F₃PSi, and a more stable inserted phosphasilene, FPSiF₂. acs.orgnih.gov

This compound Complexes with Rare-Earth and Actinide Metals

The coordination chemistry of phosphinidenes with f-block elements presents a unique set of challenges and has led to the discovery of novel reactivity and catalytic applications.

Challenges in Synthesis and Stabilization Due to Lewis Acid/Base Mismatch

The synthesis of this compound complexes with rare-earth and actinide metals has historically lagged behind that of their transition metal counterparts. acs.orgnih.govacs.org This is primarily due to the hard-soft acid-base (HSAB) mismatch between the hard Lewis acidic f-block metal ions and the soft Lewis basic this compound ligands. acs.orgnih.govacs.org This mismatch leads to weaker and more labile metal-phosphorus bonds, making the resulting complexes inherently unstable and difficult to isolate. nih.govacs.org

Despite these challenges, significant progress has been made. The first bridging rare-earth metal this compound complexes were reported in 2008. acs.orgnih.gov The synthesis of mononuclear and terminal rare-earth this compound complexes proved to be even more challenging, with the first examples being reported much more recently. acs.orgnih.gov The stabilization of these highly reactive species often requires the use of sterically demanding ancillary ligands to kinetically protect the vulnerable M=P bond. d-nb.infoacs.org For instance, the first terminal this compound complex of an f-element was isolated by using bulky ligands that prevent dimerization. acs.orgosti.gov

Unique Reactivity Profiles and Catalytic Activity

Despite their instability, this compound complexes of rare-earth and actinide metals exhibit fascinating reactivity and catalytic potential. The first terminal this compound complex of an f-element, a uranium complex, was found to have a bent this compound ligand, suggesting that while a metal-ligand multiple bond is present, the ligand's π-electron pairs are not strongly stabilized by interaction with the metal-based orbitals. acs.org This can lead to enhanced reactivity compared to their imido analogues. acs.org

Mononuclear rare-earth metal this compound complexes have been shown to be effective catalysts for the hydrogenation of terminal alkenes under mild conditions. acs.orgchinesechemsoc.org Mechanistic studies, including isotopic labeling experiments and DFT calculations, have revealed that this catalytic hydrogenation proceeds via a 1,2-addition/elimination mechanism, which is distinct from the more common σ-bond metathesis pathway often observed in rare-earth metal catalysis. chinesechemsoc.orgchinesechemsoc.org This discovery of a new mechanistic pathway highlights the unique catalytic potential of these f-block this compound complexes. acs.org

Applications in Organic Synthesis and Homogeneous Catalysis

Phosphinidenes as P1 Synthetic Building Blocks for Organophosphorus Compounds

Phosphinidenes ([R-P]) are highly valuable as "P1 synthetic building blocks" for creating a wide array of organophosphorus compounds. researchgate.netuva.nlup.ptnih.gov Their high reactivity, stemming from the electron-deficient nature of the phosphorus atom, allows them to undergo various transformations to form new phosphorus-element bonds. wikipedia.orgresearchgate.net However, because most phosphinidenes are highly reactive and short-lived, they are often generated in situ from stable precursors. wikipedia.orghilarispublisher.com Transition metal complexation is a common strategy to stabilize these species, enhancing their reactivity and selectivity in a controlled manner. thieme-connect.com

The transfer of a phosphinidene unit to a substrate is a key strategy in this synthetic approach. uva.nl Historically, transition-metal-complexed phosphinidenes have been employed for their singlet-state reactivity, which facilitates selective addition and insertion reactions. researchgate.netuva.nlup.pt A notable challenge with this method is the often difficult demetallation step required to liberate the final organophosphorus product. uva.nlup.pt To circumvent this, significant research has been devoted to developing metal-free this compound transfer agents. uva.nl

Key synthetic applications of phosphinidenes as P1 building blocks include:

Cycloaddition Reactions: Electrophilic this compound complexes readily react with unsaturated systems like alkenes, acetylenes, and dienes to form various phosphorus-containing heterocycles (P-heterocycles). hilarispublisher.comthieme-connect.com For instance, transient this compound complexes can be trapped by substituted alkenes to yield phosphiranes. thieme-connect.com

Insertion Reactions: A significant breakthrough was the discovery that terminal this compound complexes can insert into carbon-halogen bonds. hilarispublisher.comthieme-connect.com This reaction provides a novel, one-step route for the selective synthesis of prochiral organophosphorus compounds from substrates like benzyl (B1604629) halides. hilarispublisher.com

Lewis Acid-Promoted Transfer: Recent methods involve the use of N-heterocyclic carbene (NHC) adducts (NHC=PR) as this compound sources. researchgate.netuva.nl The transfer of the this compound moiety (e.g., [PhP]) can be promoted by a Lewis acid, allowing for the direct synthesis of uncoordinated phosphorus heterocycles from substrates such as monoacetylenic ketones. researchgate.netuva.nl

Below is a table summarizing various this compound precursors and their applications in synthesizing organophosphorus compounds.

Precursor TypeThis compound GeneratedSubstrateProduct TypeRef
2H-Azaphosphirene tungsten pentacarbonyl complexTerminal this compound tungsten pentacarbonyl complexAlkenes, AlkynesP-heterocycles hilarispublisher.com
2H-Azaphosphirene tungsten pentacarbonyl complexTerminal this compound tungsten pentacarbonyl complexAlkyl Halides (e.g., C₆H₅CH₂Br)Prochiral phosphine (B1218219) complexes (via C-X insertion) hilarispublisher.com
Dibenzo-7λ³-phosphanorbornadieneAmino-phosphinidene [iPr₂NP]1,3-Cyclohexadiene (B119728)[1+4]-Cycloaddition product uva.nl
N-heterocyclic carbene-phosphinidene adducts (NHC=PPh)Phenylthis compound [PhP]Monoacetylenic ketonesUncoordinated phosphorus heterocycles researchgate.net
Imidazoliumyl(phosphonio)-phosphanides [Lᶜ–P–PR₃]⁺Cationic this compound [Lᶜ–P]⁺ThiocarbonylsCationic phosphaalkenes nih.gov

Role as Ligands in Transition Metal Catalysis

Phosphinidenes serve as versatile ligands in transition metal chemistry, with their coordination significantly influencing the structure, stability, and reactivity of the resulting complexes. csic.es These LₙM=P-R complexes are the phosphorus analogues of the well-studied transition metal carbenes. wikipedia.org The nature of the metal-phosphorus bond can range from a single bond to a double bond, which dictates the geometry and electronic properties of the complex. csic.es

The electronic character of the this compound ligand is highly tunable. Depending on the co-ligands on the metal center, a this compound complex can be either nucleophilic or electrophilic. researchgate.net

Nucleophilic Phosphinidenes: These are typically found with donor spectator ligands (like NR₂ or PR₃) and are generally stable and isolable. They exhibit Wittig-type reactivity. researchgate.netthieme-connect.com

Electrophilic Phosphinidenes: These are often formed with π-acceptor ligands (especially CO). They are usually highly reactive, transient species, though stable examples are known. researchgate.netthieme-connect.com

A significant advancement in this compound chemistry has been the use of N-heterocyclic carbenes (NHCs) to stabilize the this compound unit. researchgate.net Adducts of the type (NHC)PR are electron-rich phosphaalkenes that can act as potent ligands. uva.nl These NHC-phosphinidene ligands are strong σ-donors, outperforming many classical NHCs and phosphines, and can effectively stabilize metal centers in various catalytic applications. d-nb.infonih.gov Theoretical calculations show that upon coordination to a metal, the phosphorus ligand becomes strongly polarized. researchgate.net

The coordination of phosphinidenes is not limited to a terminal (M=PR) fashion. Bridging coordination modes are also well-established, and the ligand can bridge two or even three metal centers. acs.orgresearchgate.net This versatility makes them crucial components in the design of polynuclear catalysts. researchgate.net

Complex TypeMetal CenterKey FeaturesApplicationRef
Terminal this compound Complexes [LₙM=PR]W, MoOften electrophilic and highly reactive; generated in situ.P1 building blocks wikipedia.orghilarispublisher.com
NHC-Phosphinidene Complexes [(NHC)P=MLₙ]Ru, Os, Rh, Ir, MnStrong σ-donor ligands; tunable electronic properties.Homogeneous catalysis (hydroboration, hydrogenation) researchgate.netnih.govresearchgate.net
Group 9 Terminal this compound Complexes [CpR(L)M=PAr]Co, Rh, IrShort M=P double bond; philicity depends on metal and ligands.Stoichiometric reactions uu.nl
Rare-Earth Metal this compound ComplexesSc, LuCatalyze hydrogenation via a 1,2-addition/elimination mechanism.Alkene hydrogenation acs.orgchinesechemsoc.org
Bidentate NHC-Phosphinidene ComplexesGe, Sn, CuChelating ligands capable of binding multiple metal centers.Synthesis of multi-metallic complexes nih.govtum.de

Catalytic Transformations Mediated by this compound Complexes (e.g., hydrogenation, hydroboration)

The unique electronic properties of this compound ligands make them highly effective in homogeneous catalysis. Complexes featuring these ligands have shown significant activity in a range of catalytic transformations, most notably hydrogenation and hydroboration. nih.govchinesechemsoc.org

Hydrogenation: Rare-earth metal this compound complexes have recently emerged as potent catalysts for the hydrogenation of terminal alkenes under mild conditions. acs.orgchinesechemsoc.orgchinesechemsoc.org A lutetium phosphinothis compound complex demonstrated higher catalytic activity than its scandium analogues. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies, including isotopic labeling experiments, revealed that the reaction proceeds through a 1,2-addition/elimination mechanism, which is distinct from the traditional σ-bond metathesis pathway often associated with rare-earth metal catalysts. acs.orgchinesechemsoc.orgx-mol.net The catalytic cycle involves the activation of H₂ across the metal-phosphorus double bond. chinesechemsoc.org

Hydroboration: this compound complexes have proven to be efficient catalysts for hydroboration reactions. A ruthenium complex featuring an N-heterocyclic carbene-phosphinidene ligand, [(η⁶-p-cymene){(IMes)P}RuCl], effectively catalyzes the hydroboration of nitriles to form borylated amines with high yields. rsc.org The catalytically active species is proposed to be a ruthenium monohydride complex formed in situ. rsc.org Similarly, other terminal this compound complexes have been employed as homogeneous catalysts for hydroboration reactions. researchgate.netd-nb.inforesearchgate.net The ruthenium complex [(IDipp)P}MLₙ] was noted for its high efficiency in the hydroboration of nitriles, esters, and amides. nih.gov

Other Catalytic Reactions: Cationic iridium(I) complexes bearing NHC-phosphinidene ligands have shown high activity in catalytic hydrogen isotope exchange (H/D exchange) reactions for a broad range of aromatic substrates, including ketones, amides, esters, and heterocycles. d-nb.info

Catalytic ReactionCatalyst TypeSubstrateKey FindingsRef
Alkene HydrogenationRare-Earth Metal Phosphinothis compound Complexes (Sc, Lu)Terminal Alkenes (e.g., 1-hexene)Operates via a 1,2-addition/elimination mechanism; Lu complex is more active than Sc. acs.orgchinesechemsoc.orgchinesechemsoc.org
Nitrile HydroborationRuthenium NHC-Phosphinidene ComplexAromatic and Aliphatic NitrilesHigh yields of borylated amines; active species is a Ru-H complex. rsc.org
HydroborationRuthenium NHC-Phosphinidene ComplexNitriles, Esters, AmidesDemonstrates the potential of (NHC)P ligands in catalysis. nih.gov
H/D Isotope ExchangeCationic Iridium(I) NHC-Phosphinidene ComplexesKetones, Amides, Esters, HeterocyclesHigh catalytic activity across a broad substrate scope. d-nb.info

Analogues and Comparative Studies of Phosphinidenes

Comparative Analysis with Carbenes and Nitrenes

Phosphinidenes (RP), as phosphorus analogues of carbenes (R₂C) and nitrenes (RN), share fundamental similarities in their electronic structure and reactivity, yet also exhibit distinct differences that set them apart. wikipedia.orgaakash.ac.in These species are all characterized by a neutral central atom with six valence electrons, rendering them highly reactive and typically short-lived intermediates. wikipedia.orguqu.edu.sa

Similarities in Electronic Structure and Reactivity

Like carbenes and nitrenes, phosphinidenes can exist in either a singlet or a triplet state. wikipedia.orguqu.edu.sa The parent phosphinidene (PH) has a triplet ground state, which is significantly more stable than its lowest singlet state. wikipedia.org This preference for a triplet ground state is also observed in the simplest carbene, methylene (B1212753) (CH₂), although the singlet-triplet energy gap is considerably larger for PH. wikipedia.org Alkyl- and silyl-substituted phosphinidenes also favor a triplet ground state. wikipedia.org

The reactivity of these species is largely dictated by their electron-deficient nature. Both phosphinidenes and their lighter counterparts, carbenes and nitrenes, readily undergo addition reactions with unsaturated substrates and insertion reactions into C-H and other single bonds. aakash.ac.inchemrxiv.org For instance, singlet carbenes add to olefins in a stereospecific, concerted manner, a reactivity pattern also observed with related intermediates. uqu.edu.sa

Substituents play a crucial role in modulating the electronic structure and stability of all three species. wikipedia.org Those with lone pairs, such as amino (-NX₂), hydroxyl (-OX), and phosphino (B1201336) (-PX₂) groups, can stabilize the singlet state through π-donation into the empty p-orbital of the central atom. wikipedia.org In many such cases, the energies of the singlet and triplet states become nearly degenerate. wikipedia.org

Differences in Reactivity and Stability

Despite the parallels, notable differences exist in the reactivity and stability of phosphinidenes compared to carbenes and nitrenes. The larger size and greater polarizability of the phosphorus atom influence its bonding and reactivity. While both singlet and triplet carbenes can be generated, singlet carbenes are generally more reactive and add to double bonds in a single step, whereas triplet carbenes react in a stepwise manner. uqu.edu.sa

While a triplet ground state is typical for the parent this compound, the introduction of bulky substituents can destabilize this state, favoring a singlet ground state. wikipedia.org This is attributed to steric repulsion that distorts the preferred geometry of the triplet state. wikipedia.org In contrast, the chemistry of nitrenes and carbenes is very similar in many respects, though their specific reactivities can differ. aakash.ac.in

Computational studies have shown that the electrophilicity of nitrenes and phosphinidenes does not directly correlate with their singlet-triplet energy gaps, a distinction from other related species like silylenes and germylenes. researchgate.net Furthermore, heavier pnictinidenes, including phosphinidenes, exhibit lower-lying ground state singly occupied molecular orbitals (SOMOs) and singlet excited states compared to nitrenes, suggesting increased electrophilic reactivity. nih.govosti.gov This increased electrophilicity in radical reactions for heavier pnictinidenes contrasts with the nucleophilic character often observed for metallonitrenes. acs.org

The table below summarizes key comparative properties of carbenes, nitrenes, and phosphinidenes.

PropertyCarbenes (R₂C)Nitrenes (RN)Phosphinidenes (RP)
Valence Electrons 666
Parent Ground State Triplet (CH₂)Triplet (NH)Triplet (PH)
Singlet-Triplet Gap (Parent) ~9 kcal/mol~36 kcal/mol~22 kcal/mol wikipedia.org
Reactivity Additions, Insertions, Ylide formation uqu.edu.saAdditions, Insertions, Rearrangements aakash.ac.inAdditions, Insertions, Dimerization chemrxiv.orguni-regensburg.de
Substituent Effects π-donors stabilize singlet stateπ-donors stabilize singlet stateπ-donors stabilize singlet state wikipedia.org

Heavier Pnictinidene Analogues (Arsinidenes, Stibinidenes, Bismuthinidenes)

The study of heavier pnictinidene analogues—arsinidenes (RAs), stibinidenes (RSb), and bismuthinidenes (RBi)—presents greater challenges and reveals distinct electronic properties compared to phosphinidenes. uni-goettingen.decolab.ws

Synthetic Challenges and Stabilization Approaches

The synthesis and isolation of free arsinidenes and stibinidenes have been experimentally challenging, with definitive evidence largely limited to the hydrides (AsH and SbH) and, more recently, the photogeneration of ethynylarsinidene (HCCAs) and ethynylstibinidene (HCCSb) in cryogenic matrices. colab.ws The inherent reactivity of these species leads them to readily dimerize to form the corresponding diarsenes and distibenes, or oligomerize into cyclic compounds. uni-regensburg.de

Stabilization of these heavier pnictinidenes often requires coordination to transition metal fragments or Lewis acids, similar to strategies employed for phosphinidenes. uni-regensburg.de The use of sterically demanding substituents and strongly π-accepting carbenes has also been explored to circumvent stability issues, particularly for the heaviest analogues, antimony and bismuth. For instance, the synthesis of a carbene-stabilized bismuthinidene, (CAAC)Bi(Ph), represented a significant breakthrough, extending the concept to a metallic main group element. colab.ws The generation of heavier pnictinidenes often involves the reduction of trivalent pnictogen halides. nih.gov

Electronic and Structural Characterization

Spectroscopic and computational analyses of transient metallopnictinidenes (M-Pn, where Pn = P, As, Sb) have confirmed that they are predominantly pnictide-centered diradicals with triplet ground states. acs.org Moving down the group from phosphorus, relativistic effects, particularly spin-orbit coupling, become increasingly significant. nih.gov This coupling is dominated by the heavy pnictogen atom and influences the splitting of the triplet magnetic microstates. nih.govuni-goettingen.de

For example, a synthesized bismuthinidene was found to have a nonmagnetic triplet ground state due to massive spin-orbit coupling induced zero-field-splitting. nih.gov This highlights how relativistic effects can dominate the spectroscopic and magnetic properties and may directly impact chemical reactivity. nih.gov

Compared to nitrenes, the heavier pnictinidenes, including arsinidenes and stibinidenes, possess lower-lying singlet excited states. nih.govacs.org This suggests that reactions requiring a crossover to the singlet potential energy surface may proceed with smaller electronic reorganization energies. nih.govacs.org Furthermore, the lower energy of the SOMOs in heavier pnictinidenes points towards increased electrophilicity in their radical reactions. nih.govacs.org

The following table provides a comparative overview of the heavier pnictinidene analogues.

PnictinideneParent HydrideGround State (Parent)Key Features
Arsinidene (RAs) AsHTriplet colab.wsHighly reactive, prone to dimerization/oligomerization. uni-regensburg.de
Stibinidene (RSb) SbHTriplet colab.wsSignificant spin-orbit coupling effects. nih.gov
Bismuthinidene (RBi) BiH (highly unstable) acs.orgTripletMassive spin-orbit coupling, leading to unique magnetic properties. nih.gov

Spectroscopic and Analytical Techniques in Phosphinidene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Bonding Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and bonding of phosphinidene complexes in the solution state. ³¹P NMR is particularly informative, with the phosphorus nucleus of the this compound ligand exhibiting a characteristic and often large downfield chemical shift due to its low coordination number and the nature of the metal-phosphorus bond.

Key Research Findings:

Chemical Shifts: The ³¹P NMR chemical shifts for terminal this compound complexes are typically found in the range of +250 to over +850 ppm. For instance, the terminal this compound complex [Zr(TrenDMBS)(PH)][K(B15C5)2] displays a broad resonance at +246.75 ppm. d-nb.infonih.gov In contrast, bridging this compound ligands in dimetallic complexes also show highly deshielded resonances, often around +700 ppm. mdpi.com The significant deshielding is indicative of the low-coordinate nature of the phosphorus atom. DFT calculations of ³¹P NMR chemical shifts have shown good agreement with experimental data, aiding in the assignment of isomers. uu.nlacs.org

Coupling Constants: Scalar coupling (J-coupling) provides valuable structural information. The one-bond ¹J(P,H) coupling constant is a key parameter in parent this compound (PH) complexes. In [Zr(TrenDMBS)(PH)][K(B15C5)2], the ¹H NMR spectrum shows a doublet for the this compound hydrogen at 8.53 ppm with a ¹J(P,H) of 173.4 Hz. nih.gov Two-bond couplings between phosphorus nuclei, ²J(P,P), can help determine the stereochemistry of a complex, such as the E/Z configuration around a metal-phosphorus double bond. uu.nl

Structural Isomers: NMR is crucial for identifying and characterizing different structural isomers in solution. For example, DFT calculations have been used to support the assignment of the more deshielded ³¹P NMR chemical shift to the Z isomer of certain this compound complexes. uu.nl

Table 1: Selected ³¹P and ¹H NMR Data for this compound Complexes

CompoundSpectroscopic ParameterValueReference
[Zr(TrenDMBS)(PH)][K(B15C5)2]³¹P NMR Chemical Shift (δ)+246.75 ppm d-nb.infonih.gov
¹H NMR Chemical Shift (δ, PH)8.53 ppm nih.gov
¹J(P,H) Coupling Constant173.4 Hz nih.gov
Cp(PPh₃)Co=PMes*³¹P NMR Chemical Shift (δ, Co=P)+867 ppm uu.nl
²J(P,P) Coupling Constant76 Hz uu.nl
[CpFe(CO)₂{P(H)(SiHPh₂)(N-i-Pr₂)}][AlCl₄]³¹P NMR Chemical Shift (δ)+13.0 ppm uregina.ca
¹H NMR Chemical Shift (δ, PH)7.82 ppm bac-lac.gc.ca
¹J(P,H) Coupling Constant386.6 Hz uregina.cabac-lac.gc.ca

Mass Spectrometry for Detection and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for the detection of transient this compound species and the characterization of their stable complexes. Due to the high reactivity of free phosphinidenes, specialized MS techniques are often required for their observation.

Key Research Findings:

Detection of Transient Species: The first report of a metal-phosphinidene complex, [(OC)₅M=P-Ph] (M = Mo, W), involved its generation and detection within a mass spectrometer by the fragmentation of a 7-phosphanorbornadiene precursor. wikipedia.org Molecular beam mass spectrometry (MBMS) has been successfully used to detect transient aminophosphinidenes like iPr₂NP and Me₂NP in the gas phase, generated by thermal decomposition of precursors. wikipedia.orgcore.ac.ukresearchgate.netnih.gov

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique widely used to characterize stable this compound complexes in solution. It allows for the detection of molecular ions, such as [M]⁺ or [M+H]⁺, confirming the mass of the complex. uregina.camit.eduresearchgate.netnih.govuregina.ca For example, ESI-MS was used to provide evidence for the existence of transient electrophilic phosphinidenes of the type [RPW(CO)₅]. researchgate.net

Fragmentation Studies: The fragmentation patterns of organophosphorus compounds, including those related to phosphinidenes, can provide structural information. tandfonline.comkoreascience.krtandfonline.commdpi.comnih.gov The fragmentation of organophosphorus pesticides, for instance, often involves characteristic losses of substituent groups and rearrangements around the phosphorus center. koreascience.kr In some cases, the fragmentation pathways are sensitive to the position of other atoms within the molecule, influencing the resulting mass spectrum. nih.gov

Table 2: Mass Spectrometry Techniques in this compound Research

TechniqueApplicationExample Species DetectedReference(s)
Molecular Beam Mass Spectrometry (MBMS)Detection of transient, gas-phase species[Me₂N=P] core.ac.ukresearchgate.netnih.gov
Electrospray Ionization (ESI-MS)Characterization of stable complexes in solution[CpFe(CO)₂{P(Cl)(N-i-Pr₂)}]⁺ uregina.cauregina.ca
In-source FragmentationGeneration and detection of this compound complexes[(OC)₅M=P-Ph] (M = Mo, W) wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

Key Research Findings:

Metal-Phosphorus Bond Lengths: X-ray crystallography has confirmed the presence of short metal-phosphorus bonds in terminal this compound complexes, indicative of multiple bond character. For example, the Zr=P bond length in [Zr(TrenDMBS)(PH)][K(B15C5)2] was determined to be 2.4723(17) Å, a significant contraction compared to the corresponding Zr-P single bond in its phosphanide (B1200255) precursor (2.690(2) Å). d-nb.infonih.gov Similarly, a Co=P double bond length of 2.1102(8) Å was found in Cp(PPh₃)Co=PMes*. uu.nl

Coordination Geometry: The geometry around the phosphorus atom and the metal center is precisely revealed. In many terminal this compound complexes, the geometry is essentially trigonal planar, while bridging phosphinidenes can adopt various geometries, including symmetrical and asymmetrical bridges between two metal centers. unioviedo.es

Structural Confirmation: X-ray diffraction has been used to confirm the structures of a wide array of this compound complexes, including the first thermally stable, neutral, and electrophilic this compound complexes, and those featuring bridging this compound ligands. unioviedo.escanada.carsc.org This technique was crucial in characterizing the products of reactions involving phosphinidenes, such as insertions into carbon-halogen bonds. thieme-connect.com

Table 3: Selected X-ray Crystallographic Data for this compound Complexes

CompoundM-P Bond Length (Å)P-X Bond Length (Å)M-P-X Angle (°)Reference
[Zr(TrenDMBS)(PH)][K(B15C5)₂]2.4723(17)1.42 (P-H, calc.)66.7(8) (Zr-P-H) d-nb.infonih.gov
Cp(PPh₃)Co=PMes*2.1102(8)2.1893(8) (Co-P(2))- uu.nl
[OsCl(PNN)(PCl)]2.3942(9)2.1759(12) (P-Cl)118.64(5) (Os-P-Cl) nih.gov
CpV(CO)₃(P=N(Dipp)₂)2.3200(2)1.6520(6) (P-N)120.65(2) (V-P-N) canada.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. It is the primary tool for detecting and characterizing phosphinidenes in their triplet ground state, which behave as diradicals.

Key Research Findings:

Detection of Triplet Phosphinidenes: EPR spectroscopy has been successfully used to directly observe triplet arylphosphinidenes, such as mesitylthis compound (Mes-P), generated by photolysis of precursors like 1-arylphosphiranes in a frozen matrix at low temperatures (e.g., 5 K). rsc.orgrsc.orgresearchgate.netchemrxiv.org

Zero-Field Splitting (ZFS) Parameters: The analysis of the EPR spectrum of a triplet species yields the zero-field splitting (ZFS) parameters, D and E, which describe the interaction between the two unpaired electrons. These parameters are highly sensitive to the electronic and geometric structure of the this compound. For triplet mesitylthis compound, a D value of 4.116 cm⁻¹ was determined. researchgate.net

Computational Correlation: Quantum chemical calculations are often used in conjunction with experimental EPR data to assign the observed spectra and to understand the factors influencing the ZFS parameters, such as the spin density on the phosphorus atom and the influence of substituents. rsc.orgrsc.org The technique has also been applied to heavier pnictinidenes, including metallopnictinidenes of palladium and platinum. nih.gov

Table 4: Experimental Zero-Field Splitting (ZFS) Parameters for Triplet Phosphinidenes

Triplet SpeciesD value (cm⁻¹)E/D ratioExperimental ConditionsReference(s)
Mesitylthis compound (MesP)4.116-Photolysis of mesitylphosphirane at low temp. researchgate.net
Anthracenylthis compound4.046~0Photolysis of 1-anthracenylphosphirane in MCH glass at 5 K rsc.org

Infrared (IR) Spectroscopy for Bonding Information

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules. In this compound chemistry, it provides valuable information about bonding, particularly for ligands attached to the phosphorus atom and for coligands on the metal center, which can reflect the electronic properties of the this compound ligand.

Key Research Findings:

P-H Stretching Frequencies: In parent this compound (PH) complexes, the P-H stretching frequency is a key diagnostic feature. In the [Zr(TrenDMBS)(PH)]⁻ anion, this stretch was tentatively assigned to a weak, broad absorption around 2100 cm⁻¹, a significant decrease from the 2288 cm⁻¹ observed in the precursor phosphanide complex. d-nb.infonih.gov This shift, supported by DFT calculations, suggests a weakening of the P-H bond and is indicative of a Zr···HP agostic interaction. d-nb.infonih.gov

Other Diagnostic Stretches: IR spectroscopy is also used to identify other functional groups within the complex, such as P=N stretches in iminophosphanide complexes formed from this compound precursors. nih.gov The technique has also been used to characterize simple, matrix-isolated this compound molecules like HP=MH₂ (M = Ti, Zr, Hf).

Table 5: Selected Infrared Spectroscopy Data for this compound-Related Complexes

CompoundVibrational ModeFrequency (cm⁻¹)InterpretationReference
[Zr(TrenDMBS)(PH)][K(B15C5)₂]ν(P-H)~2100Suggestive of Zr···HP agostic interaction d-nb.infonih.gov
[CpFe(CO)₂(P(Cl)(N-i-Pr₂))]⁺ν(CO)2074, 2036Baseline for this compound complex uregina.cabac-lac.gc.ca
[CpFe(CO)₂{P(H)(SiHPh₂)(N-i-Pr₂)}]⁺ν(CO)2064, 2021Shift indicates silyl (B83357) phosphine (B1218219) is a stronger donor uregina.cabac-lac.gc.ca
Ru-bound P=C=N species (3)ν(P=C=N)1785Lower frequency due to Ru-P bonding nih.gov

Q & A

Q. How can literature reviews identify gaps in this compound applications for materials science?

  • Methodological Answer : Use PICO framework (Population, Intervention, Comparison, Outcome):
  • Population: this compound-metal complexes.
  • Intervention: Application in conductive polymers.
  • Comparison: Traditional cross-coupling catalysts.
  • Outcome: Conductivity metrics.
    Tools like SciFinder filter patents and preprints to map unexplored domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.